![molecular formula C20H25BrN4O4 B13853816 (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a brominated phenyl group, and a pyrrolidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperazine structure. The brominated phenyl group is introduced through a halogenation reaction, and the pyrrolidinyl moiety is added via a nucleophilic substitution reaction. The final step involves the formation of the carboxylate ester linkage under acidic or basic conditions, depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its brominated phenyl group can serve as a tag for tracking the compound within biological systems, providing valuable insights into cellular processes and molecular mechanisms .
Medicine
Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics for various diseases, including cancer and neurological disorders .
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can form covalent bonds with target proteins, leading to the inhibition or activation of their biological functions. The piperazine ring and pyrrolidinyl moiety contribute to the compound’s binding affinity and specificity, allowing it to modulate various signaling pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl)methylbenzonitrile: This compound shares the pyrrolidinyl moiety but lacks the piperazine ring and brominated phenyl group.
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carboxylate: Similar in structure but with chlorinated phenyl groups instead of brominated ones.
4-[(2,5-Dioxopyrrolidin-1-yl)phenylamino]-4-hydroxybutyric acid: Contains a pyrrolidinyl group and a phenylamino group but differs in the overall structure.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a brominated phenyl group, and a pyrrolidinyl moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C20H25BrN4O4 |
|---|---|
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H25BrN4O4/c21-16-4-3-15(17(13-16)23-7-1-2-8-23)14-22-9-11-24(12-10-22)20(28)29-25-18(26)5-6-19(25)27/h3-4,13H,1-2,5-12,14H2 |
InChI-Schlüssel |
WCXVBQBYYXVZBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)CN3CCN(CC3)C(=O)ON4C(=O)CCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


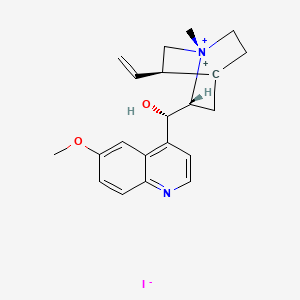
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)
![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
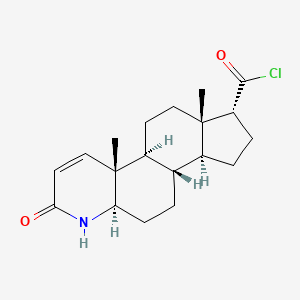
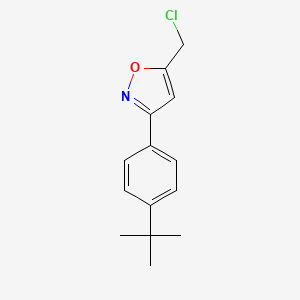
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
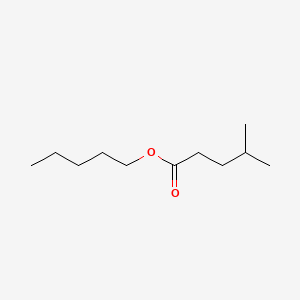
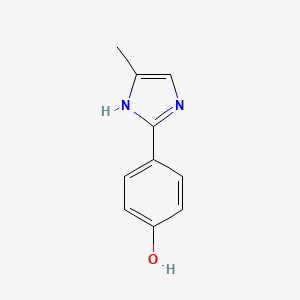
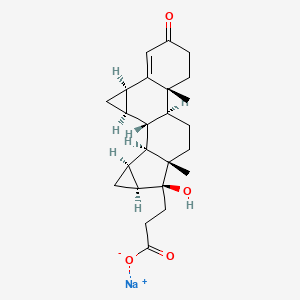
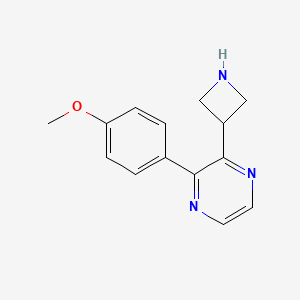
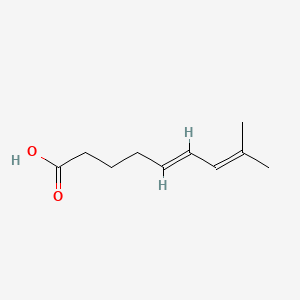
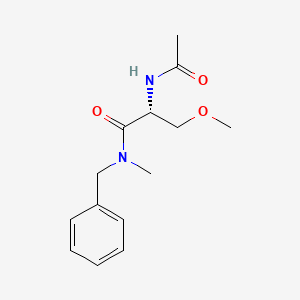
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

